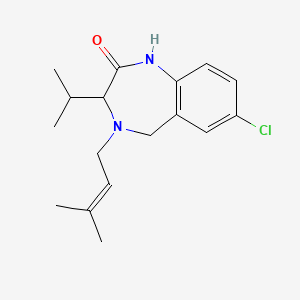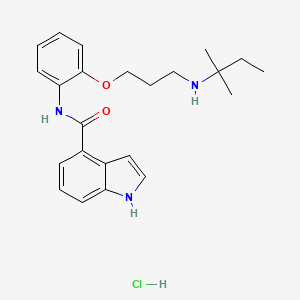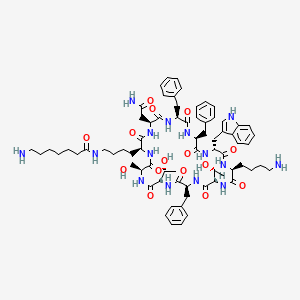
4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of arylpyridinecarboxylates .
- The compound’s structure consists of a pyridine ring fused with a carboxylate group and a methylphenyl substituent.
- While its exact applications vary, it plays a role in pharmaceutical research and synthetic chemistry.
4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate: is a chemical compound with the molecular formula .
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an aldehyde (such as 4-methylbenzaldehyde) with a hydroxylamine derivative (methoxyimino hydrochloride) followed by cyclization.
Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and acid catalysts.
Industrial Production: Although not widely produced industrially, research laboratories synthesize it for specific applications.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the dihydro derivative.
Aplicaciones Científicas De Investigación
Medicine: Researchers explore its potential as a drug candidate due to its structural features and biological activity.
Chemistry: It serves as a building block for more complex molecules.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparación Con Compuestos Similares
Similar Compounds: Other arylpyridinecarboxylates, such as related derivatives with different substituents, exhibit varying properties.
Uniqueness: Its unique combination of substituents and functional groups sets it apart from other compounds in its class.
Propiedades
Número CAS |
145071-48-3 |
|---|---|
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(4-methylphenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-12-5-7-14(8-6-12)20-15(18)17-9-3-4-13(11-17)10-16-19-2/h4-8,10H,3,9,11H2,1-2H3/b16-10+ |
Clave InChI |
KQJPLIWYFOPKDL-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)/C=N/OC |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


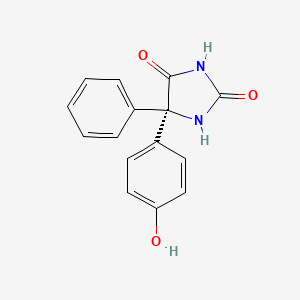
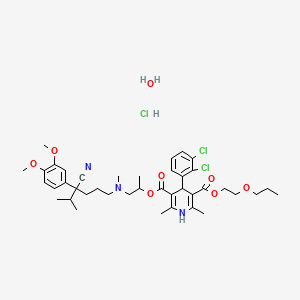
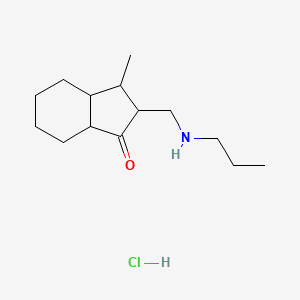

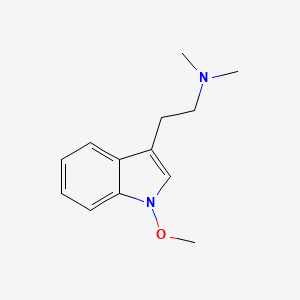


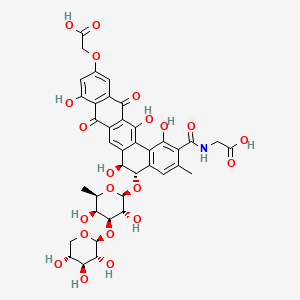
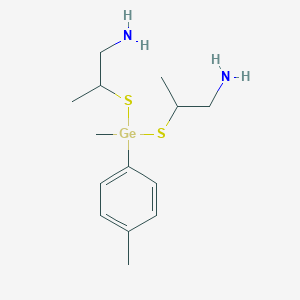
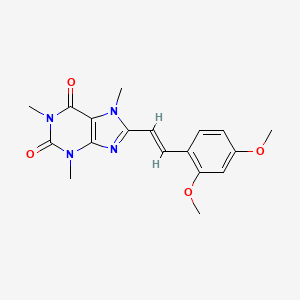
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
